molecular formula C12H18BrNO2 B3074239 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol CAS No. 1019531-13-5

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol

Cat. No.: B3074239
CAS No.: 1019531-13-5
M. Wt: 288.18 g/mol
InChI Key: BOUFNDVPOGBLKE-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom, a methoxy group, and an amino-methyl group attached to a phenol ring

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol, also known as 2-Bromo-4-((isobutylamino)methyl)-6-methoxyphenol, is typically a specific receptor or enzyme involved in a biochemical pathway. For instance, compounds with similar structures often target enzymes like enoyl-acyl carrier protein reductase, which plays a crucial role in fatty acid synthesis .

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme, inhibiting its activity. The bromine atom and the methoxy group contribute to the binding affinity and specificity. The isobutylamino group enhances the interaction through additional hydrogen bonding or hydrophobic interactions, leading to a conformational change in the enzyme that reduces its activity .

Biochemical Pathways

The inhibition of the target enzyme disrupts the fatty acid synthesis pathway, which is essential for cell membrane production and energy storage. This disruption leads to a cascade of downstream effects, including reduced cell growth and proliferation, particularly in rapidly dividing cells such as bacteria or cancer cells .

Result of Action

At the molecular level, the inhibition of the target enzyme leads to a decrease in the synthesis of fatty acids, which are vital for cell membrane integrity and function. At the cellular level, this results in impaired cell growth and division, leading to cell death in susceptible organisms or cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol can be achieved through a multi-step processThe reaction conditions typically involve the use of bromine or a brominating agent, and the Mannich reaction is carried out using formaldehyde and a secondary amine such as isobutylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyphenol
  • 6-Bromo-2-methoxyphenol
  • 4-Amino-2-bromo-6-methoxyphenol

Uniqueness

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol is unique due to the presence of the amino-methyl group, which can enhance its biological activity and specificity.

Properties

IUPAC Name

2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c1-8(2)6-14-7-9-4-10(13)12(15)11(5-9)16-3/h4-5,8,14-15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUFNDVPOGBLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C(=C1)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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